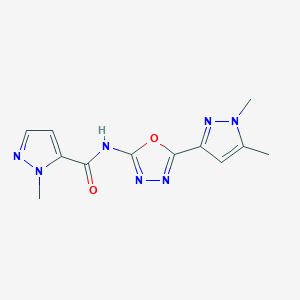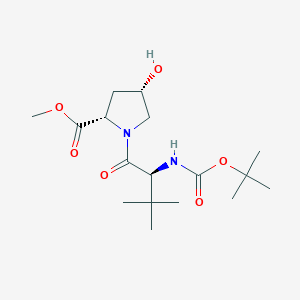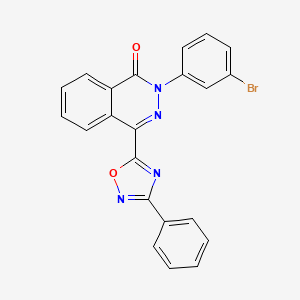![molecular formula C16H11N3OS B2863614 (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 330677-92-4](/img/structure/B2863614.png)
(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol derivatives are a class of heterocyclic aromatic hydrocarbons that contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide was characterized using these techniques .Chemical Reactions Analysis
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction was used to examine the structure of the synthesized derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The compound is used in the synthesis of various fused benzoimidazothiazole derivatives through FeCl3/ZnI2-catalyzed aerobic oxidative cyclization with 2-aminobenzothiazole and ketone/chalcone (Mishra et al., 2014).
Photocatalytic Activity
- Derivatives of the compound have potential applications in water decontamination technology, with the ability to induce an oxidation process under visible light, as evidenced in studies involving Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions (Bessekhouad et al., 2005).
Xanthine Oxidase Inhibition and Anti-Inflammatory Activity
- Certain derivatives of this compound demonstrate inhibitory effects against xanthine oxidase and exhibit anti-inflammatory responses in human peripheral blood mononuclear cells. This suggests potential applications in treating conditions related to oxidative stress and inflammation (Smelcerovic et al., 2015).
Antioxidant Activity in Toxicity Prevention
- In the context of acetaminophen-induced hepatotoxicity, benzothiazole derivatives have been shown to exhibit antioxidant activity, potentially aiding in the prevention of liver damage (Cabrera-Pérez et al., 2016).
Chemosensory Applications
- Benzothiazole derivatives have been explored as chemosensors for anions like cyanide, indicating their potential application in chemical detection and environmental monitoring (Wang et al., 2015).
Anticancer Activity
- Research on benzothiazole and benzimidazole conjugated Schiff bases has shown promising results in detecting and binding to certain metal ions, implying potential uses in cancer detection and treatment (Suman et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Future research could focus on further exploring the potential therapeutic applications of these compounds. Molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could help in the design and development of potent antagonists .
Eigenschaften
IUPAC Name |
4-cyano-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-19-13-4-2-3-5-14(13)21-16(19)18-15(20)12-8-6-11(10-17)7-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSXKCXLORTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)
![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)


![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)



![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)
![Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2863554.png)
